Methyl 1-phenyl-1H-imidazole-4-carboxylate
Overview
Scientific Research Applications
1. Physicochemical Properties and Applications
Methyl 1-phenyl-1H-imidazole-4-carboxylate, as part of the phenyl substituted imidazoles family, exhibits diverse biological activities. The absolute vapor pressures of various 1-(R-phenyl)-1H-imidazoles, including this compound, have been measured, providing insights into their physicochemical properties. These properties are adjustable for practical applications, indicating potential use in various scientific fields. Furthermore, the study presents a system of group-additivity values for a quick assessment of vaporization enthalpies of different 1-(R-phenyl)-1H-imidazoles, contributing to their applicability in different research contexts (Emel’yanenko et al., 2017).
2. Synthesis and Chemical Analysis
Research into the synthesis and analysis of derivatives of this compound, such as 1-methyl-4-phenyl-1H-imidazol-2-amine, provides insights into practical synthetic routes. These methods can be crucial for the development of important pharmaceutical intermediates, suggesting its significance in drug development and chemical analysis (Zhou et al., 2018).
3. Antimycotic Properties
Imidazole derivatives, including this compound, have shown efficacy in antimycotic properties. The synthesis and application of these compounds against various fungi and bacteria indicate their potential in developing new antimicrobial agents, emphasizing their importance in medical research (Heeres & van Cutsem, 1981).
Future Directions
Mechanism of Action
Target of Action
Methyl 1-phenyl-1H-imidazole-4-carboxylate is a derivative of imidazole, a five-membered heterocyclic compound . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, allowing them to interact with a wide range of biological targets .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that the compound is highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities , suggesting that they could have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water and other polar solvents could affect its distribution in the body and its interaction with biological targets. Additionally, factors such as pH and temperature could influence the compound’s stability and activity.
Properties
IUPAC Name |
methyl 1-phenylimidazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-7-13(8-12-10)9-5-3-2-4-6-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFZRIONUNNYOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.